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Compound of Interest

Compound Name: ST-193

Cat. No.: B1663846 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information for optimizing the dosing schedule of AMG 193 to

minimize toxicity while maintaining anti-tumor efficacy. The following troubleshooting guides

and frequently asked questions (FAQs) address common issues encountered during preclinical

and clinical research.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of AMG 193 and how does it relate to its toxicity profile?

A1: AMG 193 is a first-in-class, orally bioavailable, and potent MTA-cooperative protein arginine

methyltransferase 5 (PRMT5) inhibitor.[1][2] It selectively targets tumor cells with a

homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, a genetic

alteration present in approximately 10-15% of cancers.[1] In MTAP-deleted cells, the metabolite

methylthioadenosine (MTA) accumulates. AMG 193 preferentially binds to the MTA-bound state

of PRMT5, leading to potent inhibition of its enzymatic activity.[1][2] This selective inhibition in

cancer cells, while sparing normal tissues with functional MTAP, is designed to create a

synthetic lethal effect and a wider therapeutic window.[3][4] This tumor-selective mechanism of

action is consistent with the observed lack of clinically significant myelosuppression, a dose-

limiting toxicity often seen with first-generation, non-selective PRMT5 inhibitors.[1][3]

Q2: What are the most common toxicities observed with AMG 193 and at what doses do they

typically occur?
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A2: The most frequently reported treatment-related adverse events (TRAEs) in the phase I

dose-exploration study were primarily gastrointestinal and constitutional. These include

nausea, vomiting, and fatigue.[1][5] The majority of these toxicities were low-grade.[1] Dose-

limiting toxicities (DLTs) were reported at doses of 240 mg and higher and included nausea,

vomiting, fatigue, hypersensitivity reaction, and hypokalemia.[5] The 1600 mg once-daily dose

was not tolerated.[1]

Q3: What is the maximum tolerated dose (MTD) and the recommended phase 2 dose (RP2D)

of AMG 193?

A3: The maximum tolerated dose (MTD) for AMG 193 was determined to be 1200 mg once

daily (o.d.).[5] The ongoing dose-expansion phase of the clinical trial is evaluating the 1200 mg

daily dose.[1]

Q4: How does the dosing schedule (once daily vs. twice daily) impact the toxicity profile of

AMG 193?

A4: The phase I trial explored both once-daily and twice-daily (b.i.d.) dosing regimens. The

1200 mg dose was also administered as 600 mg twice daily.[1][5] While a direct comparison of

toxicity profiles between the 1200 mg o.d. and 600 mg b.i.d. schedules from the provided

information is not detailed, the 600 mg b.i.d. schedule was included in the "active and tolerable

doses" for efficacy assessment, suggesting an acceptable safety profile.[5] The

pharmacokinetic profile, with a half-life of 13 hours, supports the feasibility of once-daily dosing.

[1]

Troubleshooting Guide
Issue 1: Managing Nausea and Vomiting

Problem: Researchers observe significant nausea and vomiting in subjects, potentially

leading to dose reductions or discontinuations.

Troubleshooting Steps:

Prophylactic Anti-Emetics: Implement standard anti-emetic management. In the clinical

trial, nausea and vomiting were generally manageable and reversible with such

interventions.[1]
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Dose Fractionation: Consider exploring a twice-daily dosing schedule (e.g., 600 mg b.i.d.

instead of 1200 mg o.d.) to potentially reduce peak drug exposure and associated

gastrointestinal side effects.[1][5]

Food Effect: Preliminary results suggest that food does not significantly alter the exposure

to AMG 193.[1] Removing fasting requirements for drug administration may help improve

the nausea and vomiting profile.[1]

Issue 2: Monitoring for and Managing Other Dose-Limiting Toxicities

Problem: Emergence of other DLTs such as fatigue, hypersensitivity reactions, or

hypokalemia.[5]

Troubleshooting Steps:

Close Monitoring: Implement regular monitoring of electrolytes (especially potassium) and

be vigilant for signs of hypersensitivity reactions.

Dose Interruption and Reduction: As per the clinical trial protocol, dose interruptions and

reductions were utilized to manage adverse events.[6] For grade 3 or higher toxicities, a

temporary hold of AMG 193 administration until resolution, followed by a dose reduction

upon re-initiation, is a standard approach.

Supportive Care: Provide appropriate supportive care to manage symptoms of fatigue.

Data on Dosing Schedules and Associated
Toxicities
Table 1: AMG 193 Dose Escalation and Tolerability in Phase I Trial
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Dose Level (once daily) Tolerability Key Observations

40 mg - 480 mg Generally Well-Tolerated
Dose-proportional increase in

exposure.[5]

800 mg Active Dose

Part of the active and tolerable

dose range for efficacy

assessment.[1][5]

1200 mg
Maximum Tolerated Dose

(MTD)

Active dose; being evaluated

in the dose-expansion phase.

[1][5]

1600 mg Not Tolerated
Intolerable due to grade 3

nausea and fatigue.[1][6]

Table 2: Common Treatment-Related Adverse Events (TRAEs) with AMG 193 (Dose-Expansion

Phase)

Adverse Event Any Grade (%) Grade 3 (%)

Nausea 57.5% 4.6%

Vomiting 34.5% 3.4%

Fatigue 25.3% 1.1%

Data from the dose-expansion phase where patients were treated with the 1200 mg daily dose

of AMG 193.[1]

Experimental Protocols
Protocol 1: Phase I Dose-Escalation Study Design (NCT05094336)

Study Design: A first-in-human, multicenter, open-label, phase I study in patients with

advanced MTAP-deleted solid tumors.[5]

Dose Escalation: Patients received AMG 193 orally on a continuous 28-day cycle.[5] Doses

ranged from 40 mg to 1600 mg once daily, with a 600 mg twice-daily cohort also explored.[1]
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[5]

Primary Objectives: To assess the safety and tolerability of AMG 193 and to determine the

MTD.[5]

Toxicity Assessment: Dose-limiting toxicities were evaluated to determine the MTD.

Treatment-emergent adverse events were monitored and graded.[5]

Pharmacokinetics: Blood samples were collected to characterize the pharmacokinetic profile

of AMG 193.[5]

Pharmacodynamics: Target engagement was confirmed by measuring the reduction in

symmetric dimethylarginine (SDMA), a biomarker of PRMT5 activity.[1]
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Caption: Mechanism of action of AMG 193 in MTAP-deleted tumor cells.
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Caption: Workflow for managing AMG 193-related toxicities.
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Caption: Experimental workflow for the AMG 193 Phase I clinical trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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